1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMXOCFGLVRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Bromo 2,5 Dimethyl 4 Methylsulfanyl Benzene
Reactions at the Bromine Substituent
The carbon-bromine bond on the aromatic ring is a primary site for reactions that aim to introduce new substituents and build molecular complexity. These transformations include nucleophilic substitution, the formation of reactive organometallic species, and various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (NAS) is a class of substitution reactions where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS typically requires the aromatic ring to be electron-deficient. masterorganicchemistry.comlibretexts.org This is usually achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov
The structure of 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene, however, does not favor classical NAS reactions. The benzene (B151609) ring is substituted with two electron-donating methyl groups and a methylsulfanyl group, which is also generally considered to be activating. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. libretexts.org Consequently, direct displacement of the bromine atom by common nucleophiles under standard NAS conditions is generally inefficient for this substrate. The reaction would require harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is beyond the scope of a typical addition-elimination NAS pathway.
A highly effective strategy for the functionalization of aryl bromides like this compound involves its conversion into organometallic intermediates. These reagents reverse the polarity of the substituted carbon atom from electrophilic to nucleophilic, making it a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [2,5-dimethyl-4-(methylsulfanyl)phenyl]magnesium bromide. wisc.eduadichemistry.com This is an oxidative insertion of the magnesium atom into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal may require activation, often accomplished with a small amount of iodine or 1,2-dibromoethane (B42909), to initiate the reaction. adichemistry.com
Reaction: C₉H₁₁BrS + Mg → C₉H₁₁MgBrS
The resulting Grignard reagent is a potent nucleophile and a strong base, reacting with a wide range of electrophiles. For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, or with carbon dioxide to produce a carboxylic acid after acidic workup. wisc.edu
Organolithium Reagent Formation: Alternatively, an organolithium intermediate can be generated through lithium-halogen exchange. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like THF or diethyl ether. core.ac.ukias.ac.in This exchange reaction is generally fast and efficient.
Reaction: C₉H₁₁BrS + n-BuLi → C₉H₁₁LiS + n-BuBr
The resulting [2,5-dimethyl-4-(methylsulfanyl)phenyl]lithium is also a highly reactive nucleophile, often exhibiting greater reactivity than the corresponding Grignard reagent. It can be used in similar reactions to form new C-C bonds with various electrophiles. core.ac.uk
| Organometallic Intermediate | Preparation Method | Typical Reagents | Solvent |
| Grignard Reagent | Oxidative insertion | Magnesium (Mg) turnings | Diethyl ether, THF |
| Organolithium Reagent | Lithium-halogen exchange | n-Butyllithium (n-BuLi) | THF, Diethyl ether |
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nih.govresearchgate.net this compound can serve as the electrophilic partner in several such reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organohalide. nih.govnih.gov Using this compound, this reaction allows for the synthesis of biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base such as sodium carbonate or potassium phosphate. nih.gov
General Reaction: C₉H₁₁BrS + Ar-B(OH)₂ → C₉H₁₁S-Ar + H₂O + B(OH)₃ (in presence of Pd catalyst and base)
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines from this compound using primary or secondary amines. The process requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide). nih.govrsc.org
General Reaction: C₉H₁₁BrS + R₂NH → C₉H₁₁S-NR₂ + HBr (in presence of Pd catalyst, ligand, and base)
The mechanism involves oxidative addition of the aryl bromide to palladium(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. wikipedia.orglibretexts.org
Other Cross-Coupling Reactions: Similar palladium-catalyzed methodologies can be employed for the formation of C-O (Buchwald-Hartwig etherification) and C-S bonds, coupling the aryl bromide with alcohols or thiols, respectively. These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at the bromine position.
| Coupling Reaction | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | C-C | Organoboron compound | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos |
| Heck Reaction | C-C | Alkene | Pd(OAc)₂, PdCl₂ |
| Sonogashira Coupling | C-C | Terminal Alkyne | Pd(PPh₃)₄/CuI |
Transformations of the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group is in a low oxidation state and is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These transformations alter the electronic properties and steric profile of the molecule.
The thioether moiety can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions can allow for isolation of either the sulfoxide or the sulfone product. masterorganicchemistry.com
A documented method for the synthesis of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene involves the oxidation of this compound with hydrogen peroxide (H₂O₂). nih.gov In a related procedure for a similar isomer, the reaction is carried out in acetic acid using sodium tungstate (B81510) (Na₂WO₄) as a catalyst. nih.govresearchgate.net The reaction is heated, and H₂O₂ is added dropwise. Upon completion, the sulfone product is typically a solid that can be isolated by filtration after pouring the reaction mixture into water. nih.gov
Reaction to Sulfone: C₉H₁₁BrS + 2 H₂O₂ → C₉H₁₁BrO₂S + 2 H₂O
Common oxidizing agents for this type of transformation are listed below:
| Oxidizing Agent | Product (Typical) | Conditions |
| Hydrogen Peroxide (H₂O₂) with Na₂WO₄ | Sulfone | Acetic acid, heat nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv), Sulfone (>2 equiv) | Dichloromethane, 0 °C to RT |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Methanol/Water |
| Ozone (O₃) | Sulfone | Various solvents |
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone is a stepwise process. The sulfur atom first attacks the electrophilic oxygen of the oxidizing agent (e.g., a peroxyacid or H₂O₂).
Step 1: Thioether to Sulfoxide In the first oxidation step, a lone pair of electrons on the sulfur atom attacks the oxidant, forming the sulfoxide. The reaction with an oxidant like H₂O₂ is generally slow under physiological conditions but can be accelerated by catalysts. acs.org
Step 2: Sulfoxide to Sulfone The sulfoxide can undergo a second oxidation to form the sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. Therefore, the second oxidation step typically requires harsher conditions or a longer reaction time than the first. acs.org
The reaction can involve different reactive species depending on the oxidant used. For instance, with hydrogen peroxide, the reaction can be slow, whereas oxidants like hypochlorite (B82951) can oxidize thioethers much more rapidly, with half-lives in the range of seconds to minutes. acs.org In some environments, oxidation can be initiated by hydroxyl radicals or occur spontaneously at air-water interfaces, leading to sulfoxides and sulfones as major products. acs.orgresearchgate.net The specific pathway and intermediates depend heavily on the reaction environment, the nature of the oxidant, and the presence of any catalysts.
Electrophilic and Nucleophilic Reactions on the Aromatic Ring
The benzene core of this compound is susceptible to attack by both electrophiles and nucleophiles, with the outcome of such reactions being heavily influenced by the existing substituents.
Further Electrophilic Aromatic Substitutions on the Disubstituted Benzene Core
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.
| Reaction | Typical Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
This table outlines common electrophilic aromatic substitution reactions and the electrophiles involved.
Consideration of Ring Activation/Deactivation by Substituents
The rate and regioselectivity of electrophilic aromatic substitution are controlled by the electronic properties of the substituents already present on the benzene ring. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
Methyl (-CH₃) groups: These are activating groups that donate electron density to the ring through an inductive effect. They are ortho- and para-directors.
Bromo (-Br) group: Halogens are deactivating groups due to their electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. However, they are ortho- and para-directors because the lone pairs on the bromine atom can stabilize the positive charge in the arenium ion intermediate through resonance at the ortho and para positions.
Methylsulfanyl (-SCH₃) group: The methylsulfanyl group is an activating group and an ortho-, para-director. The sulfur atom can donate electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect.
In this compound, the two methyl groups and the methylsulfanyl group are activating and will direct incoming electrophiles to the positions ortho and para to themselves. The bromo group, while deactivating, is also an ortho- and para-director.
The positions on the benzene ring are numbered as follows: C1-Br, C2-CH₃, C3-H, C4-SCH₃, C5-CH₃, C6-H. The available positions for substitution are C3 and C6.
The directing effects of the substituents on the available positions (C3 and C6) are as follows:
C3: Meta to the C1-Br, ortho to the C2-CH₃, meta to the C4-SCH₃, and para to the C5-CH₃.
C6: Ortho to the C1-Br, meta to the C2-CH₃, ortho to the C4-SCH₃, and meta to the C5-CH₃.
Considering the cumulative directing effects, the C6 position is strongly activated by the ortho-directing methylsulfanyl group and the ortho-directing bromo group. The C3 position is activated by the ortho-directing C2-methyl group and the para-directing C5-methyl group. The powerful activating and ortho-directing nature of the methylsulfanyl group is likely to be a dominant factor, making the C6 position the most probable site for electrophilic attack. However, steric hindrance from the adjacent methyl group at C5 could also influence the regioselectivity, potentially favoring the less hindered C3 position to some extent.
| Substituent | Effect on Reactivity | Directing Effect |
| -CH₃ | Activating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -SCH₃ | Activating | Ortho, Para |
This table summarizes the electronic effects of the substituents on the aromatic ring.
Mechanistic Investigations of Novel Transformations
There is a notable absence of published research specifically detailing mechanistic investigations of novel transformations for this compound. However, the reactivity of related substituted thioanisoles and aryl bromides has been studied, providing a basis for predicting potential novel reactions and their mechanisms.
For instance, the sulfur atom of the methylsulfanyl group can be oxidized to form a sulfoxide or a sulfone. These transformations would significantly alter the electronic nature of the substituent, turning it from an activating, ortho-, para-directing group into a deactivating, meta-directing group. The mechanism of such oxidations typically involves nucleophilic attack by the sulfur atom on an oxidizing agent.
Furthermore, the bromine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The mechanism of these reactions generally involves an oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination to yield the final product. The electronic and steric environment of the bromine atom in this compound would influence the rate and efficiency of the oxidative addition step.
While specific mechanistic studies on novel transformations of this compound are yet to be reported, the foundational principles of physical organic chemistry allow for reasoned predictions of its behavior in a variety of chemical reactions. Future research in this area would be valuable for expanding the synthetic utility of this and related polysubstituted aromatic compounds.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 1 Bromo 2,5 Dimethyl 4 Methylsulfanyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H and ¹³C NMR Spectral Interpretation
Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain. However, based on the known chemical shifts of structurally similar compounds, a predictive analysis can be made.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons are in different chemical environments and would likely appear as singlets due to the lack of adjacent protons for coupling. The three methyl groups (two attached to the benzene (B151609) ring and one to the sulfur atom) would also each produce a singlet, with their chemical shifts influenced by their respective electronic environments.
The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule. Due to the substitution pattern, six distinct signals would be anticipated for the aromatic carbons and three for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the substituents (bromo, dimethyl, and methylsulfanyl groups).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
| Ar-CH₃ | 2.2 - 2.5 | 15 - 25 |
| S-CH₃ | 2.4 - 2.6 | 10 - 20 |
| C-Br | - | 115 - 125 |
| C-S | - | 130 - 145 |
Note: These are estimated values and actual experimental data may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. In the case of this compound, minimal correlations would be expected in the aromatic region due to the isolated nature of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl groups and the aromatic ring, as well as confirming the positions of the substituents. For instance, correlations between the S-CH₃ protons and the aromatic carbon attached to the sulfur atom would be expected.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
Analysis of Characteristic Functional Group Vibrations
The FT-IR spectrum would be expected to show:
C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups would be observed around 2950-2850 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations would produce several bands in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).
C-S stretching: A weak to medium band for the C-S stretch is expected in the 700-600 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration typically appears as a strong band in the low-frequency region, around 600-500 cm⁻¹.
The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the methyl groups and the C-S bond may also be more prominent in the Raman spectrum compared to the FT-IR.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-S | Stretching | 700 - 600 |
| C-Br | Stretching | 600 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₁₁BrS), the molecular weight is 230.00 g/mol (for the most common isotopes, ¹²C, ¹H, ⁷⁹Br, ³²S).
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for this type of molecule could include:
Loss of a methyl radical (•CH₃) from the methylsulfanyl group or one of the aromatic methyl groups.
Loss of a bromine radical (•Br).
Cleavage of the C-S bond.
Fragmentation of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzene derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, the absorption spectrum would be influenced by the electronic effects of the substituents on the benzene ring.
The presence of the methylsulfanyl (-SCH₃) group, which is an auxochrome, is expected to cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths. The bromine atom and the methyl groups will also have a smaller influence on the position and intensity of the absorption maxima. Typically, substituted benzenes show two main absorption bands, the primary band (E2-band) around 200-220 nm and the secondary band (B-band) around 250-280 nm.
X-ray Crystallography and Solid-State Structural Analysis
Determination of Molecular Geometry and Conformational Preferences
This subsection would require precise data on bond lengths, bond angles, and torsion angles within the this compound molecule, which can only be obtained through X-ray crystallographic analysis.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., weak Br...O interactions)
An analysis of how molecules of this compound arrange themselves in a crystal lattice and the nature of the non-covalent forces that govern this arrangement is contingent on having the solved crystal structure. The specific mention of weak Br...O interactions would be irrelevant as there are no oxygen atoms in the target molecule.
Due to the lack of foundational experimental data, this article cannot be generated.
Theoretical and Computational Chemistry Studies of 1 Bromo 2,5 Dimethyl 4 Methylsulfanyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods can provide detailed insights into the behavior of 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene at the atomic level.
Optimized Molecular Geometries and Conformational Landscapes
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized molecular geometry. By calculating the potential energy surface of the molecule, researchers can identify various stable conformations and the energy barriers between them. For this compound, a key aspect of its conformational landscape would be the orientation of the methylsulfanyl (-SCH₃) group relative to the benzene (B151609) ring.
Illustrative Data Table: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | ||
| C-S | 1.778 | ||
| S-CH₃ | 1.812 | ||
| C-C (ring avg.) | 1.395 | ||
| C-S-CH₃ | 100.2 | ||
| C-C-Br | 119.5 | ||
| C-C-S-C | 85.3 |
Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).
Prediction of Vibrational Frequencies and Electronic Spectra for Comparison with Experimental Data
Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. These predicted spectra are invaluable for interpreting experimental data and can help in the structural confirmation of the compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds.
Illustrative Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2870 | Methyl C-H stretching |
| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |
| δ(C-H) | 1450-1300 | C-H bending |
| ν(C-Br) | 650-550 | C-Br stretching |
| ν(C-S) | 750-650 | C-S stretching |
Note: These are characteristic frequency ranges and would be calculated with greater precision in a computational study.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Computational analyses provide a detailed picture of the electron distribution and orbital interactions within this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the sulfur atom, while the LUMO may be distributed over the aromatic ring and the carbon-bromine bond.
Illustrative Data Table: Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative and would be determined by specific DFT calculations.
Natural Bond Orbital (NBO) Analysis and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density between filled and unfilled orbitals, which is a measure of hyperconjugation and resonance effects. In this compound, NBO analysis would reveal the interactions between the lone pairs on the sulfur and bromine atoms with the π-system of the benzene ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the sulfur and bromine atoms due to their lone pairs, as well as over the π-system of the aromatic ring. Positive potential would be expected around the hydrogen atoms.
Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites
Reactivity descriptors derived from Density Functional Theory (DFT) are essential for predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. One of the most powerful sets of descriptors is the Fukui functions, which quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
The Fukui function, denoted as f(r), comes in three forms:
f+(r): for nucleophilic attack (where the molecule accepts an electron).
f-(r): for electrophilic attack (where the molecule donates an electron).
f0(r): for radical attack.
By calculating these values for each atom in this compound, the most reactive sites can be identified. The atom with the highest f+(r) value will be the most susceptible to nucleophilic attack, while the atom with the highest f-(r) value will be the most likely site for electrophilic attack.
For a molecule like this compound, the electron-donating methyl and methylsulfanyl groups, and the electron-withdrawing but also weakly activating (due to lone pairs) bromo group, create a nuanced reactivity profile. A computational study would likely reveal that the unsubstituted carbon atoms on the benzene ring are the primary sites for electrophilic substitution, with the precise location being directed by the combined electronic effects of the substituents. The sulfur and bromine atoms, with their lone pairs, would also be potential sites for interaction.
To illustrate how such data would be presented, a hypothetical table of condensed Fukui indices for electrophilic attack is shown below.
Hypothetical Condensed Fukui Functions (f-) for Electrophilic Attack
| Atom | f- (a.u.) | Predicted Reactivity Rank for Electrophilic Attack |
|---|---|---|
| C1-Br | 0.05 | 5 |
| C2-CH3 | 0.08 | 4 |
| C3-H | 0.15 | 2 |
| C4-S(CH3) | 0.12 | 3 |
| C5-CH3 | 0.09 | 4 |
| C6-H | 0.18 | 1 |
| S | 0.25 | - |
| Br | 0.03 | 6 |
Note: This data is illustrative and not from experimental or published computational studies.
Computational Studies on Reaction Mechanisms and Pathways
Beyond predicting where a reaction might occur, computational chemistry can elucidate the entire mechanism of a chemical transformation, including the energy changes along the reaction coordinate.
A critical aspect of studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea), which determines the rate of the reaction.
For this compound, one could computationally model a variety of reactions, such as electrophilic aromatic substitution (e.g., nitration or further bromination) or oxidation of the methylsulfanyl group. DFT calculations can be employed to locate the geometry of the transition state for each potential reaction pathway. For instance, in an electrophilic substitution reaction, calculations would model the formation of the sigma complex (Wheland intermediate) and determine the energy barrier to its formation. rsc.org
The results of such a study would provide quantitative data on which reactions are kinetically favored. A hypothetical comparison of activation barriers for the nitration at the two unsubstituted carbon positions is presented in the table below.
Hypothetical Activation Barriers for Nitration of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Relative Rate |
|---|---|---|
| Nitration at C3 | 18.5 | Slower |
| Nitration at C6 | 15.2 | Faster |
Note: This data is for illustrative purposes only and does not represent published research.
These calculations would not only provide the activation energies but also detailed geometric parameters of the transition state structures, offering a deeper understanding of the electronic and steric factors that control the reaction.
Advanced Computational Approaches to Supramolecular Interactions
Supramolecular chemistry involves the study of non-covalent interactions between molecules. For this compound, these interactions are crucial for understanding its physical properties in the solid state (crystal packing) and its interactions with other molecules, such as biological receptors or solvents.
Advanced computational methods can be used to model and quantify these weak interactions, which include:
Hydrogen bonds: Although the molecule itself does not have strong hydrogen bond donors, it can act as an acceptor.
Halogen bonds: The bromine atom can interact with nucleophilic sites on other molecules.
π-π stacking: The aromatic ring can stack with other aromatic systems.
By performing high-level DFT calculations with dispersion corrections (e.g., DFT-D methods) or by using methods like Møller-Plesset perturbation theory (MP2), the geometry and energy of dimers or larger clusters of this compound can be calculated. These studies can reveal the preferred modes of intermolecular association and the relative strengths of the different non-covalent interactions. For example, a study could quantify the interaction energy of a halogen bond between the bromine atom of one molecule and the sulfur atom of another.
A hypothetical breakdown of interaction energies in a dimer is provided below.
Hypothetical Interaction Energies in a Dimer of this compound
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Electrostatic | -2.1 |
| Dispersion | -4.5 |
| Pauli Repulsion | +3.2 |
| Total Interaction Energy | -3.4 |
Note: This data is illustrative and not based on specific calculations for this compound.
Such computational analyses are fundamental in materials science for predicting crystal structures and in drug design for understanding ligand-receptor binding.
Synthetic Utility and Emerging Research Applications of 1 Bromo 2,5 Dimethyl 4 Methylsulfanyl Benzene
Precursor Role in the Synthesis of Complex Organic Molecules
The strategic placement of a reactive bromine atom, which can participate in numerous coupling reactions, and a modifiable methylsulfanyl group, makes 1-bromo-2,5-dimethyl-4-(methylsulfanyl)benzene a significant building block in organic synthesis.
Intermediate in the Synthesis of Agrochemicals (e.g., Topramezone)
A crucial application of this compound is its role as a key intermediate in the manufacturing of agrochemicals. Notably, it is a precursor in the synthesis of the herbicide Topramezone. The synthesis of Topramezone involves a multi-step process where the bromo-substituted benzene (B151609) ring of an intermediate is catalytically carboxylated with carbon monoxide.
The general synthetic pathway to Topramezone often involves the following transformations starting from related precursors:
Bromination: Introduction of a bromine atom onto the benzene ring of a thioether.
S-Oxidation: Conversion of the methylsulfanyl group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃), a key functional group in the final Topramezone structure.
Catalytic Carboxylation: The substitution of the bromine atom with a carboxyl group via a palladium-catalyzed reaction with carbon monoxide.
This sequence highlights the importance of brominated thioethers in constructing the core structure of complex agrochemicals like Topramezone. While various isomers and derivatives are cited in patent literature, the fundamental transformations underscore the utility of compounds with this specific constellation of functional groups.
Building Block for Pharmaceutical Intermediates and Leads
In the realm of medicinal chemistry, the structural motifs present in this compound are valuable for creating pharmaceutical intermediates. The bromo-aryl structure is a common handle for introducing the aromatic ring into a target molecule via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery and development for forging carbon-carbon and carbon-heteroatom bonds.
The methylsulfanyl group can also be manipulated. It can be oxidized to sulfoxide (B87167) or sulfone, which are functional groups present in numerous therapeutic agents, or it can be involved in directing metallation reactions to further functionalize the aromatic ring. The presence of the methyl groups influences the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired interactions in a biological target. While specific, publicly documented pathways to commercial drugs starting from this exact isomer are limited, its potential as a versatile building block is chemically evident.
Development of Novel Synthetic Methodologies
The unique electronic and steric properties of this compound make it an interesting substrate for developing and testing new synthetic reactions.
Leveraging the Compound's Reactivity in New Reaction Design
The interplay between the electron-donating methyl and methylsulfanyl groups and the electron-withdrawing (by induction) bromo group creates a specific reactivity pattern on the benzene ring. This allows for regioselective reactions. For instance, the bromine atom is susceptible to metal-halogen exchange to form organometallic reagents, which can then react with a wide array of electrophiles.
Furthermore, the sulfur atom can be targeted in reactions. It can be alkylated to form sulfonium (B1226848) salts or participate in metal-catalyzed C-S bond formation reactions. The development of new catalytic systems for cross-coupling or C-H activation could utilize substrates like this to explore scope and limitations, particularly in achieving selectivity in the presence of multiple functional groups.
Potential in Materials Science and Organic Electronics
The application of specifically substituted aromatic compounds is a growing area in materials science, particularly for the creation of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Precursor for Conjugated Systems or Polymer Monomers
This compound possesses the key features required for a monomer in polymerization reactions. The bromine atom can be used in polymerization methods like Suzuki or Stille polycondensation to form conjugated polymers. In such polymers, the benzene ring would be incorporated into the polymer backbone.
Exploration in Catalysis and Ligand Design: A Gap in Current Research
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of research into the applications of This compound in the fields of catalysis and ligand design. Despite the presence of functional groups that could theoretically be of interest for such applications—namely the bromo and methylsulfanyl moieties—there is no documented evidence of this compound being utilized as a catalyst, a ligand for a metal complex, or even as a direct precursor for the synthesis of catalytically active species.
The bromine atom on the aromatic ring could potentially be used in cross-coupling reactions to introduce coordinating groups, a common strategy in ligand synthesis. Similarly, the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons that could coordinate to a metal center. However, searches of chemical literature and patent databases using the compound's name and its CAS number (1823921-21-6) did not yield any studies that have explored these possibilities.
This lack of research could be attributed to a number of factors. It is possible that the electronic and steric properties of the molecule are not optimal for the development of effective catalysts or ligands. The presence of two methyl groups on the benzene ring might create steric hindrance that could impede coordination to a metal center or interfere with catalytic activity. Alternatively, the focus of synthetic chemistry research may have been directed towards other, more promising scaffolds for the development of new catalysts and ligands.
While there is extensive research on the use of various bromo-aromatic and thioether compounds in catalysis and coordination chemistry, the specific substitution pattern of This compound appears to have precluded its investigation in these areas to date. Consequently, there are no research findings, data tables, or specific examples of its application in catalysis or ligand design to report. This represents a potential area for future investigation, where the unique electronic and steric profile of this molecule could be explored for the development of novel chemical technologies.
Conclusion and Future Research Perspectives
Summary of Current Academic Research Advancements
A thorough review of existing scientific literature reveals a notable scarcity of dedicated research on 1-bromo-2,5-dimethyl-4-(methylsulfanyl)benzene. The compound is not prominently featured as a key intermediate in major synthetic campaigns nor have its physicochemical or biological properties been characterized in depth. Its primary recognition stems from its availability as a chemical building block from commercial suppliers, implying its utility in synthetic chemistry. The key structural features—a brominated aryl ring and a thioether moiety—are well-established functional groups in organic synthesis. Brominated aromatics are classical precursors for organometallic reagents and are widely used in metal-catalyzed cross-coupling reactions. libretexts.orgorgsyn.org Similarly, thioethers are prevalent in medicinal chemistry and materials science. acs.orgnih.gov However, the specific combination and substitution pattern of this compound has not been the subject of focused academic study, rendering its current status as that of an unexplored chemical entity.
Identification of Research Gaps and Unexplored Areas for this compound
Given the limited research, the knowledge gaps surrounding this compound are extensive. These gaps represent significant opportunities for new and impactful research. The primary unexplored areas include its fundamental reactivity, potential as a synthetic building block, biological activity, and material properties. A systematic investigation is required to unlock the full potential of this molecule.
| Research Area | Specific Unexplored Aspects | Potential Impact |
|---|---|---|
| Synthetic Chemistry | - Optimized, high-yield synthesis protocols.
| Establishment as a versatile and readily available building block for complex molecule synthesis. |
| Medicinal Chemistry | - Screening for biological activity (e.g., anticancer, antimicrobial, anti-inflammatory).
| Discovery of new therapeutic leads. The presence of bromo and methylsulfanyl groups is noted in some biologically active compounds. acs.orgresearchgate.net |
| Materials Science | - Investigation as a monomer for novel polymers.
| Development of new functional materials with unique electronic or optical properties. |
| Physical & Chemical Properties | - Detailed spectroscopic characterization (NMR, IR, MS, UV-Vis).
| Provision of fundamental data required for all future research and application development. |
Directions for Future Synthetic Innovations
Future synthetic work should focus on two main areas: the efficient synthesis of the title compound itself and its utilization in novel synthetic methodologies.
Optimized Synthesis: Developing a robust and scalable synthesis for this compound is the first critical step. Retrosynthetic analysis suggests pathways starting from commercially available dimethylphenols or thioanisoles, involving steps like electrophilic bromination and methylation. libretexts.org The strategic timing of introducing the bromo and methylsulfanyl groups will be crucial to control regioselectivity.
Application in Cross-Coupling: The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions. Future research should systematically explore its reactivity in Suzuki (C-C bond formation), Buchwald-Hartwig (C-N, C-O bond formation), and Sonogashira (C-C triple bond formation) couplings to synthesize a library of novel derivatives. orgsyn.orgnih.gov This would demonstrate its value as a versatile building block.
Thioether Modification: The methylsulfanyl group offers another site for chemical modification. Selective oxidation could yield the corresponding sulfoxide and sulfone derivatives, which often exhibit distinct biological activities and physical properties compared to the parent thioether.
Potential for Continued Theoretical and Computational Investigations
In parallel with experimental work, theoretical and computational studies can provide valuable predictive insights into the properties and reactivity of this compound. semanticscholar.org
DFT Calculations: Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, including frontier molecular orbital (FMO) energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and electronic properties. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and vibrational frequencies (IR), which would aid in the characterization of the compound and its derivatives. semanticscholar.org
Docking Studies: If a library of derivatives is synthesized, computational docking studies could predict their binding affinity to various biological targets (e.g., enzymes, receptors), helping to prioritize compounds for experimental biological screening.
Outlook for Broader Applications and Interdisciplinary Research
The unique substitution pattern of this compound positions it as a promising candidate for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry and materials science.
Medicinal Chemistry: The thioether moiety is a common feature in many pharmaceuticals. acs.orgrsc.org The lipophilic nature imparted by the methyl groups and the synthetic handle provided by the bromine atom make this compound an attractive starting point for creating new molecular entities. Future research could involve synthesizing derivatives and screening them for activity against various diseases, such as cancer or infectious agents, where substituted aromatic scaffolds are often effective. nih.govresearchgate.net
Materials Science: Aryl thioethers and their derivatives are components of certain conductive polymers and materials for organic electronics. The ability to polymerize or functionalize this molecule via its bromine atom could lead to the development of novel materials with tailored electronic or photophysical properties.
Agrochemicals: The structural motifs present in the molecule are also found in some herbicides and fungicides. Interdisciplinary collaboration with agricultural scientists could explore the potential of its derivatives in crop protection.
Q & A
Q. Characterization :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic proton splitting and methyl/methylsulfanyl group integration) .
- Mass spectrometry : Verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identify sulfur-related vibrations (e.g., C–S stretch at ~600–700 cm⁻¹).
Advanced: How can competing substitution pathways during bromination be controlled in polyaromatic systems like this compound?
Answer:
Bromination regioselectivity is influenced by:
- Steric effects : Methyl groups at positions 2 and 5 direct bromine to the less hindered position 4.
- Electronic effects : The methylsulfanyl group (–SMe) is ortho/para-directing but deactivates the ring. Competing effects require optimization of reaction conditions (e.g., solvent polarity, temperature).
Methodology : - Use DFT calculations to predict electrophilic attack sites based on electron density maps.
- Validate experimentally via HPLC-MS monitoring of reaction intermediates. Adjust brominating agents (e.g., Br₂ vs. NBS) to favor kinetic vs. thermodynamic control .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR : Key signals include:
- Aromatic protons: Deshielded peaks split according to substituent positions.
– Methyl groups: Singlets at ~2.3–2.5 ppm (CH₃) and ~2.1 ppm (–SMe).
- Aromatic protons: Deshielded peaks split according to substituent positions.
- ¹³C NMR : Aromatic carbons adjacent to bromine show downfield shifts (~125–135 ppm).
- High-resolution MS : Exact mass confirms molecular formula (C₉H₁₁BrS; calc. 229.9854) .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry introduced by dynamic sulfur lone-pair effects?
Answer:
The methylsulfanyl group’s lone pairs can create conformational flexibility. To resolve this:
- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Use SHELXL () for refinement, applying restraints to sulfur’s anisotropic displacement parameters.
- Compare experimental X-ray diffraction data with DFT-optimized geometries to validate torsional angles and bond lengths. This approach minimizes errors from thermal motion or disorder .
Basic: What are common applications of this compound in medicinal chemistry research?
Answer:
- Pharmacophore development : The bromine serves as a halogen bond donor for target protein interactions.
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., MIC determination via broth microdilution).
- Cancer cell line studies : Evaluate cytotoxicity using MTT assays (e.g., against HeLa or MCF-7 cells) .
Advanced: How do researchers reconcile discrepancies in reported biological activity data for halogenated aryl sulfides?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities (e.g., residual solvents) can skew bioassay results. Use HPLC-UV/ELSD for purity assessment (>95%).
- Assay conditions : Standardize protocols (e.g., cell culture media, incubation time).
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities directly .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential sulfur odor and bromine volatility.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Waste disposal : Collect halogenated waste in designated containers for incineration.
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with biological activity.
- Docking simulations : Use AutoDock Vina to predict interactions with targets (e.g., cytochrome P450 enzymes).
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: What solvents are optimal for reactions involving this compound?
Answer:
- Polar aprotic solvents : DMF or DMSO for SNAr reactions.
- Non-polar solvents : Toluene or THF for Grignard couplings.
- Avoid protic solvents : Methanol/water may hydrolyze the methylsulfanyl group.
Advanced: What strategies mitigate sulfur oxidation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
